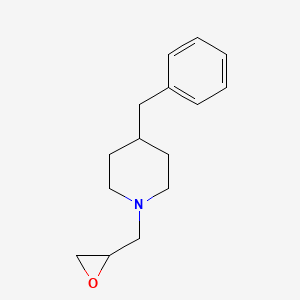
5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-Chloro-1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a propyl group, and a 4-chlorophenyl group. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazoles are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo substitutions, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrazoles are generally polar compounds and are often soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry of Hexasubstituted Pyrazolines
A study focuses on the contributions to the synthesis and chemistry of hexasubstituted pyrazolines, highlighting the development of synthetic routes to pentasubstituted 2H-pyrazoles. These compounds serve as key starting materials in the synthesis of several unique series of highly substituted pyrazolines. The study discusses various chemical transformations and applications, including the synthesis of hexasubstituted cyclopropanes and hydroperoxy substituted pyrazolines, which are effective oxygen-atom transfer reagents. These findings demonstrate the versatility of pyrazoline compounds in synthetic chemistry and their potential for further exploration in scientific research applications (Baumstark et al., 2013).
Hybrid Catalysts in Synthesis
Another study highlights the importance of hybrid catalysts in the synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, indicating the broad synthetic applications and bioavailability of the pyranopyrimidine core in the medicinal and pharmaceutical industries. This review covers synthetic pathways employing diversified hybrid catalysts, demonstrating the significant role of catalysts in the development of complex organic compounds and potential drug molecules (Parmar et al., 2023).
Antioxidant Evaluation of Isoxazolone Derivatives
Isoxazolone derivatives are discussed in terms of their significant biological and medicinal properties, serving as intermediates for the synthesis of numerous heterocycles. A literature review shows the best method for synthesizing these molecules involves a three-component reaction, indicating their potential in creating pharmacologically active compounds (Laroum et al., 2019).
Inorganic and Organometallic Chemistry of Hydridotris(Pyrazolyl)Borates
The review dedicated to the inorganic and organometallic chemistry of Group 5 metal complexes containing hydridotris(pyrazolyl)borates showcases the exploration of these complexes for modeling interactions in metalloproteins. This highlights the relevance of pyrazolyl compounds in understanding biological processes and developing bioinspired materials (Etienne, 1996).
Wirkmechanismus
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have a wide spectrum of biological activity . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-1-(4-chlorophenyl)-3-propylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c1-2-3-12-11(8-18)13(15)17(16-12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOGLSXZTXWLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6352734.png)










![tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B6352803.png)